Bis(3-fluoro-2-(trifluorometil)fenil)(hidroxi)borano

Descripción general

Descripción

Bis(3-fluoro-2-(trifluoromethyl)phenyl)(hydroxy)borane is a boron-containing compound with significant applications in organic synthesis and materials science. The presence of fluorine atoms in its structure imparts unique chemical properties, making it a valuable reagent in various chemical reactions.

Aplicaciones Científicas De Investigación

Bis(3-fluoro-2-(trifluoromethyl)phenyl)(hydroxy)borane is utilized in several scientific research applications:

Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions for the formation of carbon-carbon bonds.

Biology: Investigated for its potential in drug development due to its unique chemical properties.

Medicine: Explored for its role in the synthesis of fluorinated pharmaceuticals.

Industry: Applied in the production of advanced materials and polymers with enhanced properties.

Mecanismo De Acción

Target of Action

The primary target of Bis(3-fluoro-2-(trifluoromethyl)phenyl)(hydroxy)borane is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .

Mode of Action

Bis(3-fluoro-2-(trifluoromethyl)phenyl)(hydroxy)borane forms a ‘frustrated Lewis pair’ with 2,2,6,6-tetramethylpiperidine, which cleaves H2 to form a salt containing the novel anion [μ-H (BArF 18) 2] − . This interaction with its target leads to changes in the chemical structure and properties of the compound.

Biochemical Pathways

The compound is involved in the Suzuki–Miyaura cross-coupling reaction, which is a key pathway in organic synthesis . The downstream effects of this pathway include the formation of carbon–carbon bonds, which are crucial for the synthesis of complex organic compounds .

Result of Action

The result of the compound’s action is the formation of a novel anion [μ-H (BArF 18) 2] − . This anion is formed when the compound cleaves H2 in the presence of 2,2,6,6-tetramethylpiperidine . This process results in significant changes at the molecular and cellular levels.

Action Environment

The action of Bis(3-fluoro-2-(trifluoromethyl)phenyl)(hydroxy)borane is influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction, in which the compound plays a key role, is known for its mild and functional group tolerant reaction conditions . Therefore, the compound’s action, efficacy, and stability may be influenced by factors such as temperature, pH, and the presence of other chemical groups.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Bis(3-fluoro-2-(trifluoromethyl)phenyl)(hydroxy)borane typically involves the reaction of 3-fluoro-2-(trifluoromethyl)phenylboronic acid with appropriate reagents under controlled conditions. One common method includes the hydroboration of terminal alkynes followed by oxidation to yield the desired borane compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale hydroboration processes, utilizing advanced catalytic systems to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the fluorinated borane compound during production .

Análisis De Reacciones Químicas

Types of Reactions

Bis(3-fluoro-2-(trifluoromethyl)phenyl)(hydroxy)borane undergoes various chemical reactions, including:

Oxidation: Conversion to boronic acids or borates.

Reduction: Formation of borohydrides.

Substitution: Replacement of the hydroxy group with other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Halogenating agents or nucleophiles.

Major Products

The major products formed from these reactions include boronic acids, borates, and various substituted borane derivatives .

Comparación Con Compuestos Similares

Similar Compounds

- Tris(3-fluoro-2-(trifluoromethyl)phenyl)borane

- Bis(3,5-bis(trifluoromethyl)phenyl)(hydroxy)borane

- Tris(pentafluorophenyl)borane

Uniqueness

Bis(3-fluoro-2-(trifluoromethyl)phenyl)(hydroxy)borane is unique due to its specific substitution pattern and the presence of both fluorine and hydroxy groups. This combination imparts distinct reactivity and stability, making it particularly useful in specialized chemical reactions and applications .

Actividad Biológica

Bis(3-fluoro-2-(trifluoromethyl)phenyl)(hydroxy)borane is a compound that has garnered attention due to its potential biological activity, particularly in the context of medicinal chemistry and drug development. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound.

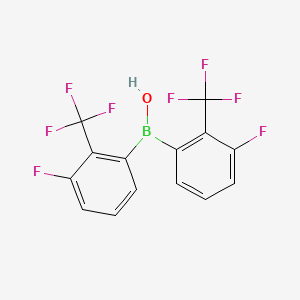

Chemical Structure and Properties

The chemical formula for Bis(3-fluoro-2-(trifluoromethyl)phenyl)(hydroxy)borane is . The structure features two 3-fluoro-2-(trifluoromethyl)phenyl groups attached to a boron atom, along with a hydroxyl group. This unique configuration contributes to its reactivity and potential biological interactions.

Biological Activity Overview

Research indicates that Bis(3-fluoro-2-(trifluoromethyl)phenyl)(hydroxy)borane exhibits several biological activities, particularly as an inhibitor of various enzymes and receptors. Notably, boronic acids and their derivatives are known to interact with serine proteases and other enzymes involved in metabolic pathways.

Enzyme Inhibition

- Fatty Amide Hydrolase Inhibition : Boronic acids, including derivatives similar to Bis(3-fluoro-2-(trifluoromethyl)phenyl)(hydroxy)borane, have been identified as effective inhibitors of fatty amide hydrolase. This enzyme plays a crucial role in lipid metabolism and the regulation of pain pathways .

- Progesterone Receptor Antagonism : Studies on phosphine-borane derivatives have shown that compounds with similar structures can act as progesterone receptor antagonists. These compounds have demonstrated significant antagonistic activity without inducing cytotoxicity in breast cancer cell lines .

The biological activity of Bis(3-fluoro-2-(trifluoromethyl)phenyl)(hydroxy)borane is primarily attributed to its ability to form reversible covalent bonds with serine residues in active sites of target enzymes. This mechanism is critical in modulating enzymatic activity and can lead to altered cellular responses.

Research Findings

Several studies have investigated the biological effects of boron-containing compounds, focusing on their structure-activity relationships (SAR). Below are key findings:

Case Studies

- Case Study on Enzyme Inhibition : A study highlighted the efficacy of boronic acid derivatives in reducing pain responses in animal models by inhibiting fatty amide hydrolase. This suggests therapeutic potential in pain management .

- Cancer Research : Another investigation focused on the use of phosphine-borane derivatives as progesterone receptor antagonists, showing promising results in inhibiting tumor growth in vitro without cytotoxicity. This positions such compounds as candidates for further clinical evaluation in oncology .

Propiedades

IUPAC Name |

bis[3-fluoro-2-(trifluoromethyl)phenyl]borinic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7BF8O/c16-9-5-1-3-7(11(9)13(18,19)20)15(24)8-4-2-6-10(17)12(8)14(21,22)23/h1-6,24H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPVWDJSKJMCXQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=CC=C1)F)C(F)(F)F)(C2=C(C(=CC=C2)F)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7BF8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70681623 | |

| Record name | Bis[3-fluoro-2-(trifluoromethyl)phenyl]borinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70681623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1218790-74-9 | |

| Record name | Bis[3-fluoro-2-(trifluoromethyl)phenyl]borinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70681623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.